Pyrrolomycin A

Antibacterial Gram-Negative Structure-Activity Relationship

Selecting the correct pyrrolomycin scaffold is critical-generic substitution among family members is scientifically invalid, as subtle structural modifications dictate activity spectrum, potency, and toxicity. Pyrrolomycin A (CAS 79763-01-2) is the simplest, most structurally stripped-down member, serving as the essential minimal pharmacophore for SAR studies and protonophoric uncoupling research. • ~2-fold more potent vs. Pyrrolomycin B against K. pneumoniae (MIC 17.29 µM) and S. typhi • Ideal N-alkylation substrate for synthesizing potent antifungal derivatives per patent literature • Core baseline scaffold for deconvoluting dichloronitropyrrole contributions to membrane depolarization

Molecular Formula C4H2Cl2N2O2
Molecular Weight 180.97 g/mol
CAS No. 79763-01-2
Cat. No. B1217792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolomycin A
CAS79763-01-2
Synonymspyrrolomycin A
SF-2080A
Molecular FormulaC4H2Cl2N2O2
Molecular Weight180.97 g/mol
Structural Identifiers
SMILESC1=C(C(=C(N1)Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C4H2Cl2N2O2/c5-3-2(8(9)10)1-7-4(3)6/h1,7H
InChIKeyCDHAYBUDIPNGGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolomycin A – Core Scaffold for Antibiotic Research


Pyrrolomycin A (CAS 79763-01-2) is the simplest member of the pyrrolomycin family, a class of polyhalogenated, nitrated pyrrole antibiotics produced by several Streptomyces species [1]. Its chemical structure is 2,3-dichloro-4-nitropyrrole (molecular formula C₄H₂Cl₂N₂O₂, MW 180.98) . This compound exhibits broad-spectrum anti-infective activity against Gram-positive bacteria, Gram-negative bacteria, and certain fungi [2]. As the foundational, unadorned scaffold of the pyrrolomycin class, Pyrrolomycin A serves as an essential chemical probe for delineating structure-activity relationships (SAR) and as a core starting material for synthesizing more complex analogs [1].

Core scaffold for SAR and derivatization studies
Minimal pharmacophore for protonophore mechanism research
Reported Gram-negative antibacterial screening context

Why Pyrrolomycin A Is Irreplaceable


Generic substitution among pyrrolomycins is not scientifically valid because their biological activity profiles diverge significantly based on subtle structural modifications. While all members share a halogenated pyrrole core, the presence or absence of a phenyl ring, the degree of halogenation, and the specific substitution pattern critically dictate their spectrum of activity, potency, and toxicity [1]. As the simplest and most structurally 'stripped-down' analog, Pyrrolomycin A exhibits a distinct and often broader Gram-negative antibacterial activity compared to more complex family members like Pyrrolomycin C and D, which show superior Gram-positive potency [2]. Furthermore, the mechanism of action—protonophoric uncoupling of oxidative phosphorylation—is conserved but its efficiency varies dramatically between analogs due to differences in membrane permeability and pKa [3]. Therefore, selecting the correct pyrrolomycin scaffold is a critical experimental variable, making Pyrrolomycin A an irreplaceable reference point for SAR and a specific tool where Gram-negative activity is paramount.

Divergent potency profiles
Pyrrolomycin analogs exhibit distinct Gram-negative vs Gram-positive potency profiles; direct substitution may alter the antibacterial spectrum.
Protonophore efficiency varies
Structural features such as the phenyl ring critically influence uncoupling efficiency; mechanism potency may not transfer across scaffolds.
Halogenation and substitution control activity
The degree of halogenation and specific substitution pattern dictate activity; SAR extrapolation requires experimental validation.

Pyrrolomycin A Quantitative Comparisons


Superior Gram-Negative Activity vs Pyrrolomycin B

Pyrrolomycin A (PM-A) demonstrates quantitatively superior activity against Gram-negative pathogens relative to its close analog Pyrrolomycin B (PM-B), a critical differentiation for research targeting this class of bacteria [1].

Gram-Negative Comparison
Head-to-head
PM-A MIC 17.29 µM vs PM-B 35.11 µM (K. pneumoniae); similar ~2-fold difference against E. coli and S. typhi reported.
Reported higher Gram-negative potency context
MIC against K. pneumoniae, E. coli, S. typhi strains
Antibacterial Gram-Negative Structure-Activity Relationship

Lower Gram-Positive Potency vs Pyrrolomycin D

A key differentiation in selecting Pyrrolomycin A is its significantly lower potency against Gram-positive bacteria compared to the more complex analog Pyrrolomycin D (PM-D). This distinction is crucial for research applications where a less potent, more 'tool-like' compound is required to avoid off-target or toxic effects associated with highly potent agents [1].

Gram-Positive Potency Tier
Head-to-head
PM-A MIC 17.29 µM vs PM-D ≤0.069 µM (S. aureus); PM-D reported >250-fold more potent.
Reported distinct Gram-positive potency tier context
PM-D nanomolar potency; PM-A micromolar range
Antibacterial Gram-Positive Potency Comparison

Foundational Scaffold for Antifungal Derivatives

Pyrrolomycin A itself is the primary chemical scaffold for generating derivatives with enhanced antifungal activity. Patent literature explicitly demonstrates that chemical modification of Pyrrolomycin A by introducing triiodoallyl or iodopropargyl groups to the pyrrole nitrogen 'much more enhance[s] the antifungal activity' compared to the parent compound [1].

Antifungal Derivatization
Class-level
Patent literature reports N-alkylated derivatives with markedly enhanced antifungal activity compared to parent Pyrrolomycin A.
Supports chemical diversification SAR review
Quantitative fold-enhancement not provided
Antifungal Chemical Derivatization Structure-Activity Relationship

Minimal Pharmacophore for Protonophore Studies

The protonophore activity of pyrrolomycins, which drives their antibacterial effect, is highly sensitive to structural changes. Pyrrolomycin A, lacking the phenyl ring present in Pyrrolomycins C and D, provides a baseline for quantifying the contribution of the dichloronitropyrrole core to membrane depolarization and uncoupling activity [1].

Protonophore Baseline
Class-level
Minimal core structure; complex analogs (Pyr_C, Pyr_D) reported as more potent uncouplers than classic CCCP in bilayer and mitochondria models.
Baseline for SAR in protonophore mechanism studies
Activity assessed in BLM and mitochondria models
Mechanism of Action Protonophore Structure-Activity Relationship

Pyrrolomycin A Research & Industrial Applications


Antifungal Derivative Synthesis

Pyrrolomycin A is the ideal starting material for the synthesis of novel antifungal agents. Patent literature explicitly describes the N-alkylation of Pyrrolomycin A with triiodoallyl or iodopropargyl groups to generate derivatives with 'remarkably high antifungal and antimicrobial activities' that are 'much more enhance[d]' relative to the parent [1]. This application is directly supported by the evidence of its utility as a core scaffold for chemical diversification [1].

Gram-Negative Antibacterial Research

Research programs focused on Gram-negative pathogens should consider Pyrrolomycin A due to its demonstrated and quantifiable advantage over Pyrrolomycin B. In direct MIC comparison, Pyrrolomycin A is approximately 2-fold more potent against K. pneumoniae and S. typhi [1]. This makes Pyrrolomycin A a more relevant starting point than Pyrrolomycin B for hit-to-lead campaigns against these organisms.

Protonophore Mechanism Tool

For scientists investigating the molecular basis of protonophoric uncoupling, Pyrrolomycin A serves as an essential, minimal pharmacophore. By using Pyrrolomycin A as a baseline in comparative studies with more complex analogs (e.g., Pyr_C, Pyr_D), researchers can deconvolute the contributions of the core dichloronitropyrrole to membrane depolarization, a mechanism established as the primary mode of action for this antibiotic class [1].

Application
Selection Property
Validation Focus
Antifungal Derivative Synthesis
Core scaffold for N-alkylation derivatization
Antifungal activity assay context
Gram-Negative Antibacterial Research
Reported Gram-negative MIC profile
Comparator context against related pyrrolomycins
Protonophore Mechanism Tool
Minimal pharmacophore for uncoupling studies
Protonophore activity in membrane model systems

Technical Documentation Hub

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